Exceptional JAK1 Selectivity: >200-Fold Window Over JAK2 and JAK3
AZD4205 demonstrates a >200-fold selectivity for JAK1 over other JAK family kinases in enzymatic assays. This is a critical differentiator from the mixed JAK1/2 inhibitor ruxolitinib, which lacks JAK1 selectivity [1]. This selectivity is further substantiated by cellular data showing potent inhibition of JAK1-mediated STAT phosphorylation (pSTAT1 IC50 = 50 nM, pSTAT5 IC50 = 90 nM) compared to JAK2-driven pathways [2]. This profile significantly reduces the risk of JAK2-mediated toxicities such as anemia and thrombocytopenia, a key limitation of less selective JAK inhibitors.
| Evidence Dimension | Selectivity Margin (JAK2/JAK1 IC50 ratio) |
|---|---|
| Target Compound Data | IC50(JAK2) >14,700 nM / IC50(JAK1) 73 nM = >201-fold ; JAK3 IC50 >30,000 nM |
| Comparator Or Baseline | Ruxolitinib: Mixed JAK1/2 inhibitor with no significant JAK1 selectivity [1] |
| Quantified Difference | >200-fold selectivity window (AZD4205) vs. non-selective (Ruxolitinib) |
| Conditions | In vitro enzymatic assay with recombinant human JAK kinase domains |
Why This Matters
Procurement of AZD4205 is essential for experiments requiring specific JAK1 pathway interrogation without confounding JAK2/3 activity.
- [1] Kettle JG, et al. Abstract 979: Discovery of the JAK1 selective kinase inhibitor AZD4205. Cancer Res. 2017;77(13_Supplement):979. View Source
- [2] Wang M, et al. DOP17 AZD4205, a potent, GI tract-enriched, JAK1-selective inhibitor for treatment of inflammatory bowel disease (IBD). Journal of Crohn's and Colitis. 2019;13(Supplement_1):S035-S036. View Source
